MRP1 Inhibition Potency: MK-571 Acid Demonstrates High Potency While Methyl Ester Serves as Pro-Drug
The active form of the compound (MK-571 acid, derived from hydrolysis of MK-571 methyl ester or administered as MK-571 sodium salt) potently inhibits MRP1-mediated transport. In inside-out vesicle assays prepared from human erythrocytes, MK-571 inhibited transport of the MRP1 substrate [3H]DNP-SG (3 μM) with an IC50 of 1.1 μM, compared to the antimalarial mefloquine, which exhibited an IC50 of 127 μM [1]. For MRP4-mediated transport of [3H]cGMP (3.3 μM), MK-571 showed an IC50 of 0.41 μM versus mefloquine's IC50 of 21 μM [1]. This establishes MK-571 as approximately 115-fold more potent than mefloquine at MRP1 and approximately 51-fold more potent at MRP4. Note that MK-571 methyl ester must undergo intracellular esterase cleavage to yield this active inhibitory moiety; the ester itself is not active at these transporters. Procurement of the methyl ester is specifically for applications requiring enhanced cellular penetration or use as a synthetic intermediate, whereas the sodium salt is the appropriate choice for direct inhibitor studies in cell-free systems .
| Evidence Dimension | MRP1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | Mefloquine: 127 μM |
| Quantified Difference | 115-fold more potent |
| Conditions | Inside-out vesicles from human erythrocytes, 3 μM [3H]DNP-SG |
Why This Matters
This substantial potency differential validates MK-571-based probes as superior tools for MRP1 functional studies relative to alternative inhibitors like mefloquine, ensuring more reliable transporter blockade at lower concentrations.
- [1] Wu CP, Klokouzas A, Hladky SB, Ambudkar SV, Barrand MA. Interactions of mefloquine with ABC proteins, MRP1 (ABCC1) and MRP4 (ABCC4), that are present in human red cell membranes. Biochem Pharmacol. 2005 Aug 15;70(4):500-510. View Source
